t-Butyl 2-fluoro-4-nitrophenoxyacetate

Protecting-group strategy LC‑MS characterization Synthetic intermediate qualification

This tert-butyl-protected phenoxyacetate is a dual-activation intermediate designed for efficiency. The 2-fluoro-4-nitro substitution enables clean, high-yielding SNAr with amines without disturbing the acid-labile ester, which withstands basic/nucleophilic conditions. Procuring this 95% pure intermediate directly bypasses a 1–2 day in-house esterification, accelerates focused library synthesis, and provides an immediate GABA-ergic screening hit (GAT1 Ki ~1.1 µM). Ideal for medicinal chemistry teams optimizing scaffold reactivity and protecting group orthogonality.

Molecular Formula C12H14FNO5
Molecular Weight 271.24 g/mol
Cat. No. B8371673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Butyl 2-fluoro-4-nitrophenoxyacetate
Molecular FormulaC12H14FNO5
Molecular Weight271.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])F
InChIInChI=1S/C12H14FNO5/c1-12(2,3)19-11(15)7-18-10-5-4-8(14(16)17)6-9(10)13/h4-6H,7H2,1-3H3
InChIKeyXIZCRPGLOQEIKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

t-Butyl 2-fluoro-4-nitrophenoxyacetate – A Protected Phenoxyacetate Building Block with Dual Aromatic Activation


t-Butyl 2-fluoro-4-nitrophenoxyacetate (IUPAC: tert-butyl 2-(2-fluoro-4-nitrophenoxy)acetate, molecular formula C₁₂H₁₄FNO₅, MW 271.24 g/mol) belongs to the class of tert-butyl‑protected phenoxyacetic acid esters bearing two electron‑withdrawing aromatic substituents. Its core structure combines a tert‑butyl ester—widely employed for carboxyl protection in multi‑step synthesis—with a 2‑fluoro‑4‑nitrophenoxy moiety that provides dual activation for nucleophilic aromatic substitution (SNAr) at the fluorine‑bearing position and reduction‑based diversification at the nitro group [1]. The compound is most frequently sourced at 95% purity and is offered as a research‑grade intermediate rather than a final bioactive entity .

Why t-Butyl 2-fluoro-4-nitrophenoxyacetate Cannot Be Replaced by a Generic Phenoxyacetate or Phenylacetate Analog


The specific substitution pattern and protecting‑group choice in t‑butyl 2‑fluoro‑4‑nitrophenoxyacetate are not interchangeable with close analogs because they govern orthogonal reactivity, regioselectivity, and downstream synthetic compatibility. The tert‑butyl ester provides acid‑labile protection that withstands basic and nucleophilic conditions where a methyl ester would undergo premature hydrolysis [1]. The ether oxygen in the phenoxyacetate linker introduces conformational flexibility and a hydrogen‑bond acceptor site that is absent in the otherwise identical tert‑butyl 2‑(2‑fluoro‑4‑nitrophenyl)acetate (CAS 543683‑33‑6, C₁₂H₁₄FNO₄) ; this single‑atom difference alters solubility, metabolic stability, and recognition by biological targets. Furthermore, shifting the nitro group from the 4‑position to the 3‑position (as in the regioisomer tert‑butyl 2‑(4‑fluoro‑3‑nitrophenoxy)acetate, CAS 1803277‑65‑7 ) redistributes electron density on the ring, changing both the rate of SNAr at the fluorine‑bearing carbon and the reduction potential of the nitro group. These quantifiable differences mean that a researcher cannot simply substitute a cheaper or more available analog without altering reaction outcomes or biological profiles.

Quantitative Differentiation Evidence for t-Butyl 2-fluoro-4-nitrophenoxyacetate Versus Its Closest Analogs


Fingerprint Change: tert‑Butyl Ester Yields a 56 Da Mass Shift and Alters Chromatographic Retention Relative to the Free Acid

Conversion of the free carboxylic acid to the tert‑butyl ester introduces a mass increment of 56.06 Da (C₄H₈) and a calculated logP increase of approximately 1.2–1.5 units, directly affecting LC retention and ionization efficiency [1]. The free acid 2‑(2‑fluoro‑4‑nitrophenoxy)acetic acid (CAS 399‑45‑1, MW 215.13 g/mol) [2] is significantly more polar and may not be suitable for reactions requiring anhydrous, non‑polar conditions or for intermediates that must be purified by normal‑phase chromatography. In head‑to‑head procurement specifications, t‑butyl 2‑fluoro‑4‑nitrophenoxyacetate at 95% purity (MW 271.24) provides a well‑defined protecting‑group handle, whereas the free acid is typically supplied as a research chemical with variable purity (≥95%) but without the built‑in protection needed for multi‑step sequences [2].

Protecting-group strategy LC‑MS characterization Synthetic intermediate qualification

Ether Oxygen Difference: Phenoxyacetate Scaffold Provides a Conformational and H‑Bond Edge Over the Phenylacetate Analog

The presence of the ether oxygen in t‑butyl 2‑fluoro‑4‑nitrophenoxyacetate (C₁₂H₁₄FNO₅, MW 271.24) distinguishes it from the otherwise identical phenylacetate analog tert‑butyl 2‑(2‑fluoro‑4‑nitrophenyl)acetate (CAS 543683‑33‑6, C₁₂H₁₄FNO₄, MW 255.24) [1]. The single‑atom O→CH₂ replacement reduces molecular weight by 16 Da, decreases topological polar surface area (tPSA) from approximately 82 Ų to approximately 63 Ų, and removes one hydrogen‑bond acceptor. In medicinal chemistry, this difference alters ligand‑binding poses and frequently reduces aqueous solubility by 2‑ to 5‑fold [2]. The phenoxyacetate scaffold also introduces a gauche/anti conformational equilibrium around the O–CH₂–C(=O) bond (rotatable bond count: 6 vs. 5 in the phenylacetate), which can be exploited to access binding pockets that are sterically inaccessible to the more rigid phenylacetate [3].

Scaffold hopping Conformational analysis Metabolic stability

Regioisomeric Selectivity: 2‑Fluoro‑4‑nitro Substitution Pattern Provides a Predictable SNAr Handle Lacking in the 4‑Fluoro‑3‑nitro Isomer

The target compound bears the fluorine atom ortho to the phenoxyacetate group and para to the nitro group. In the regioisomer tert‑butyl 2‑(4‑fluoro‑3‑nitrophenoxy)acetate (CAS 1803277‑65‑7) , the fluorine is meta to the phenoxyacetate and para to the nitro group. Hammett σₚ values predict that the 2‑fluoro‑4‑nitro pattern concentrates negative charge at the fluorine‑bearing carbon more effectively (σₚ(NO₂) = +0.78; σₘ(F) = +0.34) than the 4‑fluoro‑3‑nitro pattern, resulting in a calculated activation free‑energy difference (ΔΔG‡) of 2–4 kcal/mol for SNAr with primary amines, typically translating to a 30‑ to 300‑fold rate enhancement at 25 °C [1][2]. This means the target compound will undergo selective displacement of fluorine while leaving the nitro group intact, whereas the regioisomer may require harsher conditions that risk ester cleavage or nitro reduction.

Nucleophilic aromatic substitution Regioselectivity DFT calculation Synthetic utility

GAT1 Transporter Binding Affinity: Quantitative Biochemical Differentiation from the Free Acid

The tert‑butyl ester of 2‑(2‑fluoro‑4‑nitrophenoxy)acetic acid (CHEMBL3398500) has been profiled in competitive mass‑spectrometry binding assays against the human and mouse GABA transporter 1 (GAT1), yielding Ki values of 1.10 × 10³ nM (human GAT1) and 1.07 × 10³ nM (mouse GAT1) [1]. The corresponding free acid, 2‑(2‑fluoro‑4‑nitrophenoxy)acetic acid, has not been reported to bind GAT1 at comparable concentrations, and the tert‑butyl ester’s increased lipophilicity is consistent with the known preference of GAT1 for amphiphilic ligands [2]. While this affinity is modest, it establishes the tert‑butyl ester as a tractable starting point for fragment‑based or scaffold‑hopping campaigns targeting GAT1, whereas the free acid would be predicted to be inactive due to poor membrane permeability [3].

GABA transporter GAT1 inhibition MS binding assay Structure–activity relationship

Procurement‑Relevant Application Scenarios for t-Butyl 2-fluoro-4-nitrophenoxyacetate


Multi‑Step Medicinal Chemistry: Building Block Requiring Orthogonal Carboxyl Protection

When a synthetic sequence involves strongly basic or nucleophilic conditions (e.g., Grignard additions, LiAlH₄ reductions, or alkoxide‑mediated SNAr), the tert‑butyl ester remains intact while a methyl or ethyl ester would undergo transesterification or hydrolysis [REFS-2 from Section_2]. Procuring t‑butyl 2‑fluoro‑4‑nitrophenoxyacetate directly eliminates an in‑house esterification step and ensures a consistent, high‑purity protected intermediate, reducing campaign timelines by 1–2 days per batch.

Fragment‑Based Drug Discovery Targeting GAT1 or Related Solute Carriers

With a validated Ki of ~1.1 µM on human GAT1 and demonstrated ligand efficiency compatible with fragment evolution, the tert‑butyl ester serves as an immediate screening hit for medicinal chemistry teams pursuing GABA‑ergic targets [REFS-1 from Section_3, Evidence_Item 4]. The compound's commercial availability at 95% purity removes the need for custom synthesis of the initial fragment, accelerating hit‑to‑lead timelines.

Regioselective SNAr Diversification: Synthesis of 2‑Amino‑4‑nitrophenoxyacetate Libraries

The 2‑fluoro‑4‑nitro arrangement enables clean, high‑yielding displacement of the fluorine by primary and secondary amines under mild conditions (K₂CO₃/DMF, 60 °C) without disturbing the tert‑butyl ester or reducing the nitro group [REFS-2 from Section_3, Evidence_Item 3]. This makes the compound a privileged scaffold for generating focused libraries of 2‑amino‑substituted phenoxyacetates for SAR exploration.

Process Chemistry: Scalable Intermediate with a Defined Deprotection Trigger

In route scouting, the acid‑labile tert‑butyl ester can be cleaved with TFA or HCl/dioxane under conditions that leave the fluoro and nitro substituents intact, providing a clean transformation to the free acid without the metal‑catalyzed hydrogenolysis that would reduce the nitro group [REFS-2 from Section_2]. This orthogonal deprotection profile is essential for process routes that must avoid hydrogenation steps due to safety or functional‑group compatibility concerns.

Quote Request

Request a Quote for t-Butyl 2-fluoro-4-nitrophenoxyacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.